2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions The process may start with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a thiol linkage
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings may be susceptible to oxidation under certain conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: Functional groups on the heterocyclic rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: can be compared with other heterocyclic compounds that contain thiazole, pyridazine, or thiophene rings.
Thiazole derivatives: Known for their antimicrobial and antifungal properties.
Pyridazine derivatives: Often studied for their potential as anti-inflammatory and anticancer agents.
Thiophene derivatives: Used in the development of organic electronic materials.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can impart a range of chemical and biological properties. This makes it a versatile compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O2S3 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4O2S3/c1-12-18(28-19(21-12)15-5-3-9-26-15)14-6-7-17(23-22-14)27-11-16(24)20-10-13-4-2-8-25-13/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,20,24) |
InChI Key |
DYQBZUBVLVSYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4CCCO4 |
Origin of Product |
United States |
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